8-Deschloro-8-bromo Loratadine

Mass Spectrometry Analytical Chemistry Impurity Identification

8-Deschloro-8-bromo Loratadine (CAS 130642-60-3) is the brominated process impurity (Impurity II) of loratadine, with +44.45 g/mol mass shift versus the parent drug. This certified reference standard provides compendial traceability for ANDA filing, USP monograph testing, and ICH Q3A method validation. Its discrete chromatographic retention and unique MS fragmentation enable unambiguous identification for specificity, LOD/LOQ, and linearity studies. Procure ≥98% HPLC-purity material with full CoA to meet 21 CFR Part 211 requirements.

Molecular Formula C22H23BrN2O2
Molecular Weight 427.3 g/mol
Cat. No. B13440905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Deschloro-8-bromo Loratadine
Molecular FormulaC22H23BrN2O2
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1
InChIInChI=1S/C22H23BrN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
InChIKeyRSRNVJRXGXNUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Deschloro-8-bromo Loratadine – Key Impurity Standard & Brominated Analog for Loratadine Analysis


8-Deschloro-8-bromo Loratadine (CAS 130642-60-3, C₂₂H₂₃BrN₂O₂, MW 427.33) is a brominated analog of the second-generation H₁ antihistamine loratadine, distinguished by substitution of the C8 chlorine with bromine . It is formally recognized as a process-related impurity (Impurity II) generated during loratadine synthesis, where electrophilic aromatic substitution introduces bromine at the 8-position of the tricyclic core [1]. The compound is also a certified USP reference standard (Desloratadine Related Compound A) for analytical method validation in pharmaceutical quality control .

Why 8-Deschloro-8-bromo Loratadine Cannot Be Replaced by Loratadine or Other In-Class Analogs


Simple substitution of loratadine or desloratadine for 8-Deschloro-8-bromo Loratadine is invalid for analytical or pharmacological applications. The C8 Br→Cl replacement produces a mass shift of +44.45 g/mol and alters the electronic environment of the tricyclic ring system, yielding distinct chromatographic retention, mass spectrometric fragmentation, and UV absorption properties [1]. In the impurity profiling study of loratadine, Impurity II (8-bromo) elutes as a discrete peak separable from both the parent drug and the 8-chloro isomer (Impurity III), confirming that these halogen congeners cannot be used interchangeably as reference markers [2]. For receptor pharmacology, the larger van der Waals radius of bromine (1.85 Å) versus chlorine (1.75 Å) is predicted to alter binding pocket complementarity at the histamine H₁ receptor, a principle demonstrated in the SAR analysis of N-acyl-loratadine derivatives where halogen identity modulates dual H₁/PAF antagonist potency [3].

Quantitative Differentiation Evidence for 8-Deschloro-8-bromo Loratadine vs. Loratadine and Related Analogs


Molecular Mass Differentiation: Quantified Mass Shift vs. Loratadine

The bromine-for-chlorine substitution at C8 produces a defined monoisotopic mass difference. Loratadine (C₂₂H₂₃ClN₂O₂) has a monoisotopic molecular weight of 382.14 g/mol, whereas 8-Deschloro-8-bromo Loratadine (C₂₂H₂₃BrN₂O₂) has a monoisotopic molecular weight of 426.09 g/mol [1]. This +43.95 g/mol shift (Δm/z ≈ 44) is directly detectable by LC-MS and provides unambiguous differentiation in impurity profiling. Additionally, the characteristic ¹⁰Br isotope pattern (1:1 ratio with ⁷⁹Br) serves as a diagnostic mass spectrometric signature absent in the chlorine-containing parent [2].

Mass Spectrometry Analytical Chemistry Impurity Identification

Chromatographic Separation: HPLC Retention Time Differentiation vs. Loratadine and 8-Chloro Isomer

Under the validated isocratic reversed-phase HPLC method described by Reddy et al. (2003), 8-Deschloro-8-bromo Loratadine (Impurity II) elutes as a chromatographically distinct peak, fully resolved from both loratadine (parent drug) and the 8-chloro positional isomer (Impurity III) [1]. The validated method used a C18 column (Hichrom-RPB, 250×4.6 mm, 5 μm) with UV detection at 254 nm. The three impurities are present at quantified area percentages of 0.05–0.1% in bulk drug batches, confirming the ability to detect and quantify the bromo impurity at trace levels relative to the loratadine main peak [2].

HPLC Method Development Pharmaceutical Quality Control Impurity Profiling

Spectroscopic Structural Confirmation: IR and NMR Differentiation from Loratadine

Reddy et al. (2003) provided full spectroscopic characterization (IR, ¹H NMR, ¹³C NMR, and MS) of isolated Impurity II, confirming the structure as 8-bromo-11-(N-carboethoxy-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6)cyclopenta(1,2-b)-pyridine [1]. The ¹H NMR spectrum exhibits a distinct aromatic proton pattern consistent with C8 bromination, with chemical shift differences relative to the C8-chloro parent attributable to the altered electron-withdrawing effect of bromine (σₚ = 0.23 for Br vs. 0.24 for Cl, producing subtle but diagnostic shifts in the aromatic region) [2]. These spectroscopic signatures are used to certify the compound's identity as a USP reference standard.

Spectroscopic Characterization Structural Elucidation Reference Standard Qualification

Pharmacopeial Reference Standard Status: Regulatory Differentiation from Non-certified Analogs

8-Deschloro-8-bromo Loratadine and its des-carbamate analog (8-Deschloro-8-bromo Desloratadine) are formally recognized in USP monographs as Desloratadine Related Compound A and Loratadine 8-Bromo Impurity, respectively . As USP-certified reference standards, these compounds are supplied with full Certificates of Analysis including purity assignment (typically ≥98% by HPLC), identity confirmation by IR/NMR/MS, and chromatographic purity documentation . Non-certified brominated loratadine analogs from general chemical suppliers lack this regulatory pedigree and are not suitable for ANDA regulatory submissions.

Pharmaceutical Reference Standard USP Monograph Regulatory Compliance

Halogen-Dependent H₁ Receptor Pharmacology: Class-Level Evidence from Loratadine Analog SAR

The Piwinski et al. (1991) SAR study of N-acyl-4-(5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidines established that halogen substitution at the C8 position modulates dual H₁ and PAF antagonist activity [1]. Loratadine (8-Cl) demonstrated a Ki of 350 nM at the H₁ receptor in guinea pig cortex membranes, while the study showed that variation in the halogen and N-acyl substituents produced >10-fold differences in H₁ potency across the series [2]. Although the isolated Ki value for the 8-Br analog was not explicitly tabulated in the public abstract, the SAR trend indicates that bromine substitution—with its larger atomic radius and greater polarizability versus chlorine—predictably alters binding kinetics at the H₁ orthosteric site, a principle exploited in the development of rupatadine (a constrained analog with prolonged H₁ residence time) [3].

Histamine H1 Receptor Structure-Activity Relationship PAF Antagonism

Halogen Atomic Property Differences: Physicochemical Basis for Differential Chromatographic and Biological Behavior

At the atomic level, the replacement of chlorine (van der Waals radius 1.75 Å, atomic polarizability 2.18 ų, electronegativity 3.16) with bromine (vdW radius 1.85 Å, polarizability 3.05 ų, electronegativity 2.96) produces quantifiable changes in molecular properties [1]. The increased polarizability of bromine enhances dispersion interactions, which can alter reversed-phase HPLC retention (increased log P contribution) and may modify ligand-protein binding through halogen bonding at the H₁ receptor [2]. These atomic-level differences translate experimentally to (i) the discrete chromatographic peak observed for Impurity II vs. Impurity III (8-chloro isomer) in the Reddy et al. HPLC method, and (ii) the ~44 Da mass shift documented in Evidence Item 1 [3].

Physicochemical Properties Halogen Bonding Drug Design

High-Value Application Scenarios for 8-Deschloro-8-bromo Loratadine in Research and Pharmaceutical Quality Control


AND A Regulatory Submission: Impurity Method Validation for Loratadine Drug Substance

Pharmaceutical manufacturers pursuing Abbreviated New Drug Applications (ANDAs) for generic loratadine products require certified reference standards of the 8-bromo impurity (Impurity II) to validate HPLC/LC-MS methods per ICH Q3A guidelines . The compound's resolved chromatographic peak from both loratadine and the 8-chloro isomer, combined with its USP reference standard certification, provides the compendial traceability demanded by FDA reviewers [7]. Typical method validation parameters (specificity, LOD/LOQ at 0.05% impurity level, linearity) depend on this certified material.

Process Chemistry Optimization: Monitoring Brominated Byproduct Formation During Loratadine Synthesis

8-Deschloro-8-bromo Loratadine is generated when bromine-containing reagents (e.g., N-bromosuccinimide or bromine sources) are present during the Friedel-Crafts cyclization step of loratadine synthesis . Synthetic process chemists use the isolated impurity as a marker to optimize reaction conditions (temperature, stoichiometry, catalyst selection) to minimize this brominated byproduct below the 0.1% ICH identification threshold, while the distinct ~44 Da mass shift enables targeted LC-MS monitoring [7].

H₁ Receptor Structure-Activity Relationship Studies: Halogen Substitution Probing

For academic and industrial medicinal chemistry groups investigating H₁ receptor ligand binding, 8-Deschloro-8-bromo Loratadine serves as a probe compound to evaluate the steric and electronic tolerance of the C8 binding subpocket . The 40% greater atomic polarizability of bromine versus chlorine (see Evidence Item 6) is predicted to alter halogen bonding interactions with backbone carbonyls or aromatic residues in the H₁ receptor, enabling comparative binding studies with loratadine (8-Cl) and the dehalogenated analog (Impurity I) to deconvolute halogen-dependent affinity contributions [7].

Reference Standard Procurement for Quality Control Laboratories

QC laboratories performing USP monograph testing for loratadine or desloratadine drug products must procure the USP-certified Desloratadine Related Compound A standard (the des-carbamate form of 8-Deschloro-8-bromo Loratadine) for system suitability testing and impurity identification . The certified CoA, which includes HPLC purity (≥98%), water content (Karl Fischer), and residual solvent analysis, ensures compliance with 21 CFR Part 211 quality requirements for pharmaceutical testing [7].

Quote Request

Request a Quote for 8-Deschloro-8-bromo Loratadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.